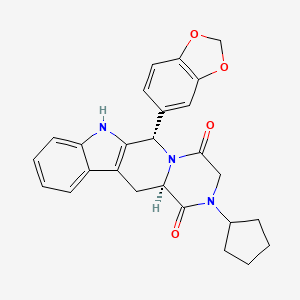

4-(ピロリジン-1-イルメチル)チオフェン-2-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

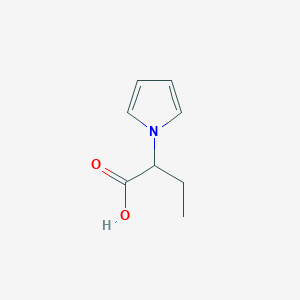

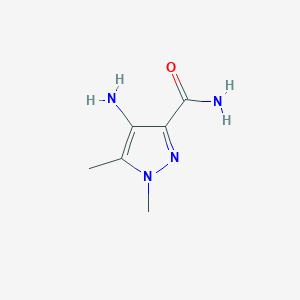

The compound "4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde" is a thiophene derivative that is not directly mentioned in the provided papers. However, the papers do discuss various thiophene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Thiophene derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, including acylation, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with a similar structure to the one , was achieved through a three-step process starting from commercially available pyrrole . Similarly, the synthesis of polysubstituted thiophene derivatives was accomplished using four-component reactions involving 1,3-thiazolidinedione, aromatic aldehydes, cyanoacetamide, and cyclic secondary amines . These methods could potentially be adapted for the synthesis of "4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde."

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can be functionalized with various substituents. The structure of these compounds is confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The crystal and molecular structures of related compounds, such as chalcones derived from thiophene-3-carbaldehyde, have been determined, showing the influence of substituents on the planarity and overall geometry of the molecule .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, including thiylations, which introduce sulfur-containing groups into the molecule . The reactivity of these compounds can lead to the formation of new heterocyclic structures, as seen in the reaction of benzothiophene-2-carbaldehyde with 2-cyanoethanethioamide to yield thieno[2,3-b]pyridine derivatives . These reactions are important for the diversification of thiophene-based compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, as seen with 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which has increased aqueous solubility . The crystal packing and intermolecular interactions in these compounds, such as hydrogen bonding and pi interactions, are also important factors that determine their solid-state properties .

科学的研究の応用

医薬品化学

医薬品化学において、チオフェン部分は生物活性を持つことで知られています。 この化合物は、抗癌剤、抗炎症剤、または抗菌剤などの新しい薬剤を開発するために使用することができます。チオフェン誘導体は、これらの薬理学的特性を示すことが知られています .

材料科学

チオフェン環は、有機半導体の開発において重要な成分です。 この化合物は、有機電界効果トランジスタ (OFET) や有機発光ダイオード (OLED) のための材料を作成するために使用でき、電子デバイスの進歩に貢献します .

腐食防止

チオフェン誘導体は、工業化学において腐食防止剤として適用されます。 この化合物は、機械や構造物の寿命を延ばすために不可欠な、金属や合金を腐食から保護する効果について調査することができます .

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde are currently unknown . This compound is a biochemical used for proteomics research

Mode of Action

The mode of action of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is not well-documented. As a biochemical, it likely interacts with its targets via binding to specific sites, leading to changes in the targets’ function. Without specific target information, the exact mode of action remains unclear .

Result of Action

The molecular and cellular effects of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action.

特性

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-7-10-5-9(8-13-10)6-11-3-1-2-4-11/h5,7-8H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJHCFLKVCPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602366 |

Source

|

| Record name | 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893745-81-8 |

Source

|

| Record name | 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)